GcNeu

Catalog No.
S750697
CAS No.
1113-83-3
M.F
C₁₁H₁₉NO₁₀
M. Wt
325.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GcNeu

CAS Number

1113-83-3

Product Name

GcNeu

IUPAC Name

(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C₁₁H₁₉NO₁₀

Molecular Weight

325.27 g/mol

InChI

InChI=1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20)/t4-,5+,7+,8+,9+,11-/m0/s1

InChI Key

FDJKUWYYUZCUJX-AJKRCSPLSA-N

SMILES

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CO)O

Synonyms

N-(2-Hydroxyacetyl)neuraminic Acid; 3,5-Dideoxy-5-[(hydroxyacetyl)amino]-D-glycero-D-galacto-2-nonulosonic Acid; Glycolylneuraminic Acid;

Canonical SMILES

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CO)O

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O

Here are some areas of scientific research involving GcNeu:

Brain development and function:

  • GcNeu is highly concentrated in the brain, particularly in the developing brain. Studies suggest it might be involved in neural cell differentiation, adhesion, and migration. Source:
  • Researchers are investigating the potential role of GcNeu in neurodevelopmental disorders like autism spectrum disorder and schizophrenia. Source:

Cancer biology:

  • GcNeu expression is often elevated in various cancer types, compared to healthy tissues. Source:
  • Researchers are studying the role of GcNeu in cancer cell proliferation, invasion, and metastasis. Source:
  • GcNeu is also being explored as a potential target for cancer diagnosis and therapy. Source:

Other areas of research:

  • GcNeu is also being investigated in other areas, including its role in immune function, inflammation, and bacterial infections. Source:
  • Origin: GcNeu is synthesized by an enzyme called CMP-N-acetylneuraminic acid hydroxylase (CMAH) in various mammalian cells []. Humans lack a functional CMAH gene due to a mutation that occurred millions of years ago [].
  • Significance: GcNeu plays a role in various biological processes, including cell-cell interactions, immune regulation, and embryonic development. Its absence in humans is an ongoing area of research, with potential implications for understanding human health and disease.

Molecular Structure Analysis

GcNeu shares a similar structure with another sialic acid, N-acetylneuraminic acid (Neu5Ac). They both have a nine-carbon sugar backbone with an amide group and a carboxylic acid group. However, the key difference lies in the N-acetyl group of Neu5Ac being replaced by an N-glycolyl group in GcNeu []. This seemingly minor change can significantly alter the properties and interactions of the molecule.


Chemical Reactions Analysis

The specific reactions involved in the biosynthesis of GcNeu are not included in this analysis due to their complexity. However, the essential step involves the enzyme CMAH hydroxylating the N-acetyl group of CMP-Neu5Ac to form CMP-Neu5Gc [].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of isolated GcNeu is scarce. However, it is expected to be similar to Neu5Ac, which has a melting point around 200°C (decomposition) and high water solubility [].

Physical Description

Solid

XLogP3

-4.1

Other CAS

1113-83-3

Wikipedia

N-glycoloyl-beta-neuraminic acid

Dates

Modify: 2023-09-14

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